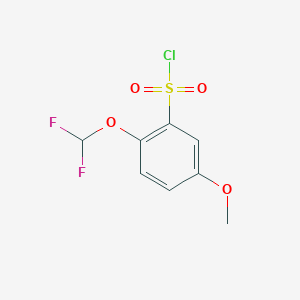
2-(Difluoromethoxy)-5-methoxybenzene-1-sulfonyl chloride
Overview
Description
The compound “2-(Difluoromethoxy)-5-methoxybenzene-1-sulfonyl chloride” is an organosulfur compound with a sulfonyl chloride group attached to a benzene ring, which also has methoxy and difluoromethoxy substituents .
Molecular Structure Analysis
The benzene ring in the compound provides a planar, aromatic system. The sulfonyl chloride group is polar and reactive, often participating in substitution reactions. The methoxy and difluoromethoxy groups are electron-donating, which can influence the reactivity of the benzene ring .Chemical Reactions Analysis
Sulfonyl chlorides are reactive towards nucleophiles, undergoing substitution reactions to form sulfonates . The presence of the methoxy and difluoromethoxy groups on the benzene ring could influence the site selectivity of these reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on factors like its purity and the conditions under which it’s stored. In general, sulfonyl chlorides are typically solids at room temperature and are sensitive to moisture .Scientific Research Applications
Synthesis and Characterization
- Synthesis of Pharmacological Fragments : 5-(Ethylsulfonyl)-2-methoxyaniline, a derivative related to 2-(Difluoromethoxy)-5-methoxybenzene-1-sulfonyl chloride, is an important pharmacological fragment used in the synthesis of various protein-kinase inhibitors or enzyme modulators, with applications in antitumor properties and as powerful inhibitors of VEGFR2, a key angiogenic receptor (Murár, Addová, & Boháč, 2013).
- Preparation of High-Purity Compounds : A method for preparing high-purity 1-chloro-2,6-difluorobenzene, using sulfonyl chloride for directing fluorine substitution, is developed. This compound is significant for agricultural and pharmaceutical applications (Moore, 2003).
Chemical Modification and Applications
- Carbonic Anhydrase Inhibitors : Perfluoroalkyl/aryl-substituted derivatives of aromatic/heterocyclic sulfonamides show potential as intraocular pressure-lowering agents in treating glaucoma, demonstrating the utility of sulfonyl chlorides in medicinal chemistry (Scozzafava et al., 2000).
- Development of Sensors : Bis-sulfonamides like EBDMBS, synthesized using sulfonyl chlorides, have been studied for their applications as heavy metal sensors, indicating the versatility of sulfonyl chlorides in environmental monitoring (Sheikh et al., 2016).
Novel Therapeutics and Biological Evaluation
- Synthesis of Therapeutic Agents : The creation of 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives demonstrates the role of sulfonyl chlorides in developing potential therapeutic agents with enzyme inhibitory activity (Hussain et al., 2017).
- Evaluation Against Snake Venoms : Novel 1,3-benzoxathiol-2-one sulfonamides, synthesized from benzenesulfonyl chlorides, showed potential in inhibiting toxic activities of snake venoms, highlighting another medicinal application (Chazin et al., 2021).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(difluoromethoxy)-5-methoxybenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF2O4S/c1-14-5-2-3-6(15-8(10)11)7(4-5)16(9,12)13/h2-4,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGKMHFBDJBWSGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC(F)F)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




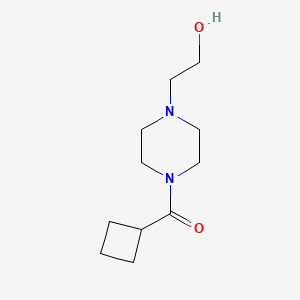

![3-[(4-Phenylbutan-2-yl)amino]azepan-2-one](/img/structure/B1418504.png)

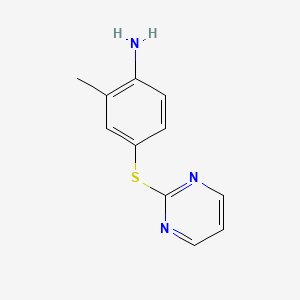
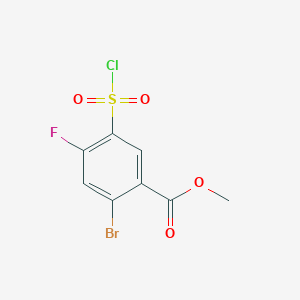

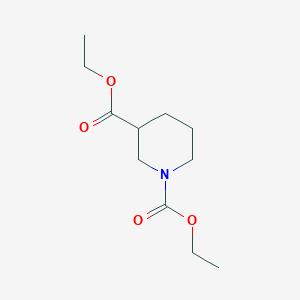
![2-[(4-Oxo-1,4-dihydrocinnolin-1-yl)methyl]benzoic acid](/img/structure/B1418517.png)
![2-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]propanamide](/img/structure/B1418519.png)
![Methyl 3-({[1-(pyridin-2-yl)ethyl]amino}methyl)furan-2-carboxylate](/img/structure/B1418520.png)
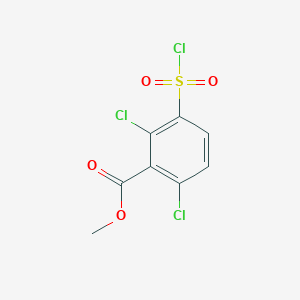
![2-[3,4-Dihydro-1(2H)-quinolinylmethyl]-4-fluoroaniline](/img/structure/B1418523.png)